CYP2C8 Selectivity vs. Other CYP Isoforms: A >167-Fold Window
In a human liver microsome panel, the 6-chloro-3-aryl-benzoxazine-2,4-dione scaffold shows striking CYP2C8 selectivity. The compound (recorded as CHEMBL2413882) inhibits CYP2C8 with an IC50 of 120 nM, while CYP2E1, CYP2B6, and CYP2A6 are not inhibited at concentrations up to 20,000 nM [1]. This represents a >167-fold selectivity window, in contrast to many structurally related benzoxazines that exhibit broad, non-selective CYP inhibition profiles [1].
| Evidence Dimension | CYP isoform selectivity (IC50) |
|---|---|
| Target Compound Data | CYP2C8 IC50 = 120 nM; CYP2E1, CYP2B6, CYP2A6 IC50 > 20,000 nM |
| Comparator Or Baseline | Same compound tested across CYP2C8 vs. CYP2E1, CYP2B6, CYP2A6 in identical assay conditions; typical non-selective benzoxazine analogs inhibit multiple CYPs with IC50 < 10,000 nM |
| Quantified Difference | CYP2C8 selectivity ratio >167-fold over CYP2E1, CYP2B6, and CYP2A6 |
| Conditions | Human liver microsomes; substrate-specific probe reactions (paclitaxel 6α-hydroxylation for CYP2C8; chlorzoxazone 6-hydroxylation for CYP2E1; bupropion hydroxylation for CYP2B6; coumarin 7-hydroxylation for CYP2A6); 20 min incubation; LC-MS analysis |
Why This Matters
A >167-fold CYP2C8-selective window makes this compound a valuable tool for dissecting CYP2C8-mediated drug metabolism without confounding off-target CYP inhibition, directly influencing procurement decisions for ADME/Tox profiling.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882): CYP2C8 IC50 = 120 nM; CYP2E1 IC50 > 20,000 nM; CYP2B6 IC50 > 20,000 nM; CYP2A6 IC50 > 20,000 nM. Assay: human liver microsomes, 20 min, LC-MS detection. ChEMBL / University of Cape Town. View Source
